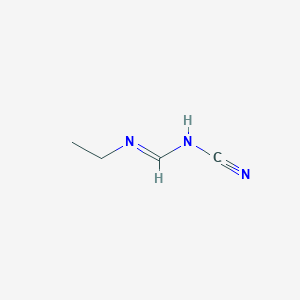
N-Cyano-N'-ethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N’-ethylmethanimidamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-ethylmethanimidamide typically involves the reaction of ethylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} ]
In this reaction, ethylamine reacts with cyanogen chloride to form N-Cyano-N’-ethylmethanimidamide and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-ethylmethanimidamide can be achieved through continuous flow processes. This involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes also minimizes the risk of exposure to hazardous reagents such as cyanogen chloride.
化学反応の分析
Types of Reactions
N-Cyano-N’-ethylmethanimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form ethylamine and cyanamide.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethylamine and cyanamide.
Reduction: Primary amines.
科学的研究の応用
N-Cyano-N’-ethylmethanimidamide has several applications in scientific research:
Synthetic Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-Cyano-N’-ethylmethanimidamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- N-Cyano-N’-methylmethanimidamide
- N-Cyano-N’-phenylmethanimidamide
- N-Cyano-N’-isopropylmethanimidamide
Uniqueness
N-Cyano-N’-ethylmethanimidamide is unique due to its specific ethyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethyl group can provide different steric and electronic effects, potentially leading to unique chemical and biological properties.
特性
CAS番号 |
103298-40-4 |
|---|---|
分子式 |
C4H7N3 |
分子量 |
97.12 g/mol |
IUPAC名 |
N-cyano-N'-ethylmethanimidamide |
InChI |
InChI=1S/C4H7N3/c1-2-6-4-7-3-5/h4H,2H2,1H3,(H,6,7) |
InChIキー |
LDXOCHMLWSGWBT-UHFFFAOYSA-N |
正規SMILES |
CCN=CNC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
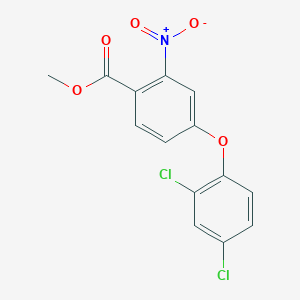
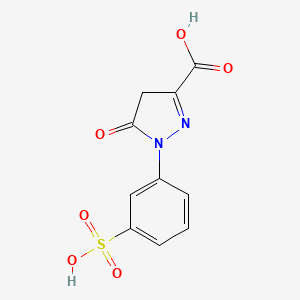
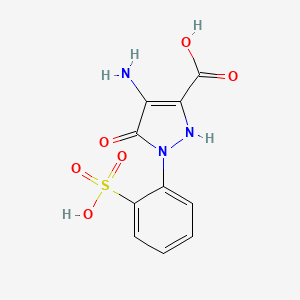
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
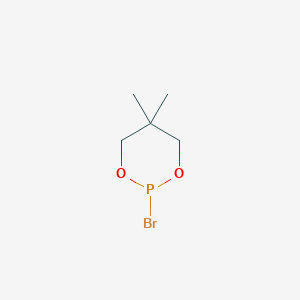


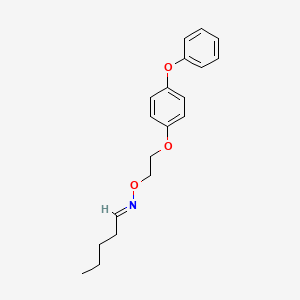
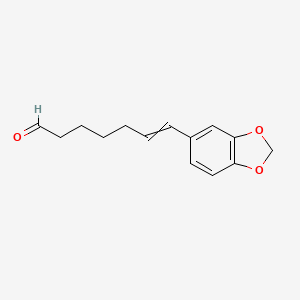

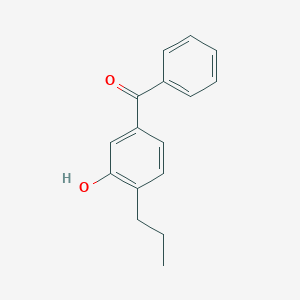
![4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14344187.png)
![Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-](/img/structure/B14344191.png)
